4H-imidazo[4,5-c]pyridin-4-one
Overview
Description
4H-imidazo[4,5-c]pyridin-4-one is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-imidazo[4,5-c]pyridin-4-one typically involves the condensation of 2-aminopyridine with a suitable carbonyl compound. One common method is the one-pot oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones . This method yields good results with a variety of substrates, providing a versatile approach to synthesizing this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4H-imidazo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[4,5-c]pyridin-4-one scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is frequently employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced imidazo[4,5-c]pyridin-4-one derivatives, and various substituted analogs with different functional groups.
Scientific Research Applications
4H-imidazo[4,5-c]pyridin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: The compound is utilized in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4H-imidazo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, influencing various biological pathways. For example, it has been shown to modulate GABA A receptors, which are involved in neurotransmission . The exact mechanism depends on the specific functional groups present on the imidazo[4,5-c]pyridin-4-one scaffold and the biological context in which it is used.
Comparison with Similar Compounds
4H-imidazo[4,5-c]pyridin-4-one is structurally similar to other imidazopyridine derivatives, such as:
Imidazo[4,5-b]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another related compound with a different ring fusion pattern.
Imidazo[1,5-a]pyridine: Known for its applications in medicinal chemistry and as a scaffold for drug development.
Uniqueness: The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which confer distinct biological activities and reactivity profiles compared to other imidazopyridine derivatives.
Properties
IUPAC Name |
imidazo[4,5-c]pyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O/c10-6-5-4(1-2-7-6)8-3-9-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNFWYUJXHAZIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N2)C(=O)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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